molecular formula C14H25N3O2S2 B3002727 N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide CAS No. 847381-10-6

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide

Cat. No.: B3002727
CAS No.: 847381-10-6
M. Wt: 331.49
InChI Key: TUZQXKSWWOMARK-UHFFFAOYSA-N
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Description

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide is a sulfonamide derivative featuring a 4-ethylpiperazine moiety and a thiophen-2-yl group. Its molecular structure combines a methanesulfonamide core with a propan-2-yl linker, enabling diverse pharmacological interactions.

Properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S2/c1-4-16-7-9-17(10-8-16)14(13-6-5-11-20-13)12(2)15-21(3,18)19/h5-6,11-12,14-15H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZQXKSWWOMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one under basic conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various piperazine derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C23H33N3O4S
  • Molecular Weight : 447.6 g/mol
  • IUPAC Name : N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3,4,5-trimethoxybenzamide

The presence of a thiophene ring and a piperazine moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of piperazine have shown promise as inhibitors of cancer cell proliferation. A study demonstrated that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines, suggesting that N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide may also possess similar properties .

Neurological Applications

Piperazine derivatives are often explored for their effects on neurotransmitter systems. The compound's structure implies potential activity as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as schizophrenia or Alzheimer's disease. Notably, analogs have been documented to improve cognitive function in preclinical models .

Case Studies

  • Cognitive Enhancement :
    • A study involving a related compound showed improvements in memory retention in rodent models when administered at specific dosages. This suggests that N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide could be investigated for its efficacy in enhancing cognitive functions .
  • Antidepressant Effects :
    • Research into similar piperazine-based compounds has indicated potential antidepressant effects through modulation of serotonin receptors. Given the structural similarities, this compound may warrant investigation for its antidepressant properties .

Mechanism of Action

The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular components. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Features of Comparable Compounds
Compound Name Molecular Formula Key Substituents Molecular Weight Synthesis Route Potential Applications
Target Compound C21H34N4O2S* 4-ethylpiperazine, thiophen-2-yl, sulfonamide ~406.6 Substitution reactions CNS agents, kinase inhibitors
MK22 () C18H18F3N3OS2 Trifluoromethylphenyl, thiophen-2-ylthio ~429.5 Substitution Kinase inhibition
Compound 197 () C32H34ClF2N7O4S Indazole, pyridine, ethylpiperazine ~686.2 Multi-step coupling Anticancer therapeutics
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide () C9H18N2O3S Piperidine, ethanesulfonyl ~234.3 Sulfonylation Antimicrobial agents

*Molecular formula inferred from structurally related compound in .

Key Observations:

Piperazine vs.

Thiophene vs. Aromatic Rings : MK22 () incorporates a thiophen-2-ylthio group, which may improve metabolic stability compared to simple benzene rings due to reduced cytochrome P450 interactions .

Sulfonamide Core : The methanesulfonamide group in the target compound differs from ethanesulfonyl or benzamide groups in analogs, altering electronic effects and steric hindrance. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, beneficial for enzyme inhibition .

Pharmacological Implications

  • Metabolic Stability : Thiophene-containing compounds (target, MK22) are less prone to oxidative metabolism than benzene analogs, suggesting longer half-lives .
  • Target Selectivity : The ethylpiperazine moiety is common in antipsychotics (e.g., aripiprazole), suggesting the target compound may interact with dopamine or serotonin receptors. In contrast, indazole-pyridine systems (Compound 197) are prevalent in kinase inhibitors .

Biological Activity

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide is C20H29N3O2S2C_{20}H_{29}N_{3}O_{2}S_{2}. The compound features a piperazine ring, a thiophene moiety, and a methanesulfonamide group, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent, possibly modulating neurotransmitter systems such as serotonin and dopamine.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide. For instance, derivatives exhibiting thiophene structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating moderate efficacy against Gram-negative strains like Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have indicated that similar sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide in cancer models remains to be fully elucidated but shows promise based on related compounds .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of several thiophene-linked compounds. The results demonstrated that modifications at the thiophene position significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced potency against E. coli compared to their electron-donating counterparts .

CompoundActivity Against S. aureusActivity Against E. coli
A15 mm12 mm
B18 mm10 mm
C20 mm14 mm

Study 2: Anticancer Activity

In another investigation, various derivatives of methanesulfonamide were tested for their anticancer effects on human cancer cell lines. The findings indicated that certain modifications led to significant reductions in cell viability, particularly in breast and lung cancer models .

CompoundIC50 (µM) - Breast CancerIC50 (µM) - Lung Cancer
D5.06.5
E3.54.0
F8.09.5

Q & A

Basic: What are the recommended synthetic routes for N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

  • Step 1: Synthesis of the propan-2-yl backbone with thiophen-2-yl and 4-ethylpiperazine substituents via SN2 reactions under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) .
  • Step 2: Methanesulfonamide coupling using methanesulfonyl chloride in dichloromethane with triethylamine to scavenge HCl .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:
Employ a combination of analytical techniques:

  • Purity: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
  • Structural Confirmation:
    • NMR (¹H/¹³C): Assign peaks for thiophene (δ 6.8–7.2 ppm), piperazine (δ 2.4–3.1 ppm), and methanesulfonamide (δ 3.0–3.3 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₅H₂₄N₃O₂S₂: calc. 358.12, obs. 358.11) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigate via:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
    • Validate solubility with DMSO stocks (≤0.1% final concentration) to avoid aggregation .
  • Stability Testing:
    • Perform LC-MS stability studies in assay buffers (pH 7.4, 37°C) to detect degradation products .
  • Dose-Response Curves: Generate triplicate data points with nonlinear regression analysis to improve IC₅₀ reliability .

Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s piperazine-thiophene scaffold?

Answer:

  • Core Modifications:
    • Replace 4-ethylpiperazine with 4-methyl or 4-aryl variants to assess steric/electronic effects on target binding .
    • Substitute thiophene with furan or pyrrole to evaluate heterocycle influence on solubility and potency .
  • Pharmacophore Mapping:
    • Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with methanesulfonamide) .
  • In Vivo Correlation:
    • Compare in vitro potency with pharmacokinetic profiles (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers investigate the compound’s potential off-target effects in complex biological systems?

Answer:

  • Proteome-Wide Screening: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Transcriptomic Analysis: Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • In Silico Predictors: Tools like SwissTargetPrediction or SEA to forecast off-target kinases or GPCRs .

Basic: What solvents and storage conditions are optimal for long-term stability?

Answer:

  • Solubility: DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL) for stock solutions.
  • Storage: –20°C in amber vials under anhydrous conditions; avoid freeze-thaw cycles .
  • Stability Monitoring: Recheck purity via HPLC every 6 months; discard if degradation exceeds 5% .

Advanced: What advanced spectroscopic techniques can elucidate conformational dynamics of the piperazine-thiophene moiety?

Answer:

  • Dynamic NMR (DNMR): Study ring inversion kinetics of the piperazine group in D₂O at variable temperatures (25–60°C) .
  • X-ray Crystallography: Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
  • Molecular Dynamics (MD) Simulations: Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to analyze flexibility of the thiophene side chain .

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